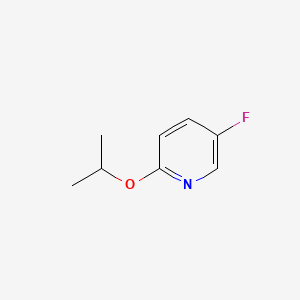
5-Fluoro-2-isopropoxypyridine
Descripción general
Descripción
5-Fluoro-2-isopropoxypyridine is a chemical compound with the molecular formula C8H10FNO . It is a fluorinated pyrimidine, a class of compounds known for their wide use in the treatment of cancer .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom and an isopropoxy group attached . The InChI code for this compound is1S/C8H10FNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, fluorinated pyrimidines are known to interfere with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
5-Fluoro-2-isopropoxypyridine serves as a critical intermediate in various chemical syntheses, particularly in the modification of pyridine structures. For instance, halopyridine isomers like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized using halogen dance reactions, providing valuable building blocks in medicinal chemistry. These intermediates allow the generation of a diverse range of pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022). Additionally, 5-fluoropyridines have been employed in medical imaging techniques like Positron Emission Tomography (PET), improving the stability and potential of radiotracers (Carroll et al., 2007).
Antitumor Applications and Drug Development
A notable application of this compound derivatives is in enhancing the antitumor activity of fluoropyrimidines. Compounds like 5-chloro-2,4-dihydroxypyridine (CDHP) have been used to inhibit dihydropyrimidine dehydrogenase (DPD) activity, thereby enhancing the cytotoxicity of 5-fluorouracil (5-FU) in tumor cells. This approach has shown promising results in increasing the antitumor effects of fluoropyrimidines, especially in tumors with high basal DPD activity (Takechi et al., 2002). Furthermore, S-1, a fluoropyrimidine derivative, has gained recognition for its low gastrointestinal toxicity and effectiveness in treating various carcinomas. S-1 consists of tegafur (a prodrug of 5-FU) combined with CDHP and other modulators, enhancing the clinical utility of oral fluoropyrimidines (Chhetri et al., 2016).
Drug Delivery Systems
Innovations in drug delivery systems have also incorporated this compound derivatives. Magnetic mesoporous silica nanoparticles, for instance, have been used as carriers for 5-fluorouracil (5-FU), a potent anticancer drug. The loading and release characteristics of 5-FU from these nanocomposites are influenced by solvent polarity and surface functionalization, offering insights into the design and development of advanced drug delivery systems (Egodawatte et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 5-Fluoro-2-isopropoxypyridine likely participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are involved in the construction of many important natural products, pharmaceuticals, and polymers .
Pharmacokinetics
The physiologically based pharmacokinetic (pbpk) models of related compounds like 5-fluorouracil (5-fu) and its prodrug capecitabine have been established to describe their pharmacokinetics in tumor and plasma of cancer patients with liver impairment .
Result of Action
In the context of sm cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling process. The success of this process originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Análisis Bioquímico
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the molecule could form strong bonds with proteins, potentially influencing their structure and function . The isopropoxy group could also interact with biomolecules, possibly affecting their solubility and reactivity .
Cellular Effects
. Given its structure, it could potentially influence cell function by interacting with various cellular components. For example, it could affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies investigating any threshold effects, as well as any toxic or adverse effects at high doses, would be valuable for understanding its safety profile .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, would be valuable for understanding its biochemical properties .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, would be valuable for understanding its cellular effects .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles would be valuable for understanding its cellular effects .
Propiedades
IUPAC Name |
5-fluoro-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEMEDJNOZHGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716558 | |
| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-99-9 | |
| Record name | Pyridine, 5-fluoro-2-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


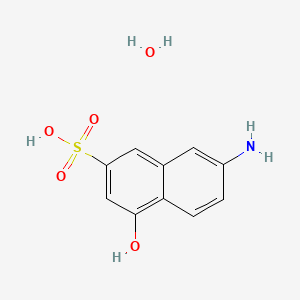
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)
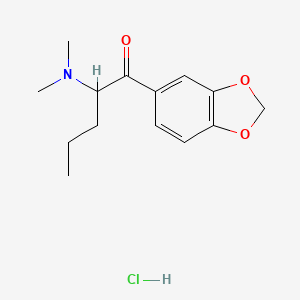
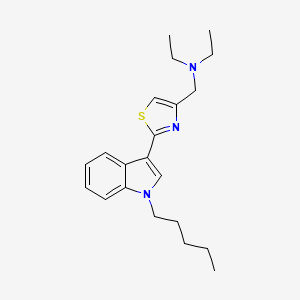

![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)
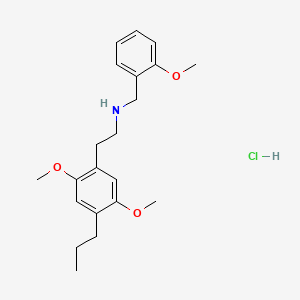



![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)
![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)


